An In-depth Technical Guide to the Synthesis and Properties of 2-Methyl-3-nitrobenzyl chloride
An In-depth Technical Guide to the Synthesis and Properties of 2-Methyl-3-nitrobenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2-Methyl-3-nitrobenzyl chloride, a key intermediate in various synthetic applications. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on detailed experimental protocols and structured data presentation.
Physicochemical Properties
2-Methyl-3-nitrobenzyl chloride is a solid at room temperature, appearing as a light yellow to brown crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 60468-54-4 | |
| Molecular Formula | C8H8ClNO2 | [2] |
| Molecular Weight | 185.61 g/mol | [2] |
| Melting Point | 43-46 °C | [1][3] |
| Flash Point | 113 °C (closed cup) | [2] |
| Appearance | Light yellow to brown powder/crystal | [1] |
| Purity | >98.0% (GC) | [1] |
| Solubility | Soluble in Toluene | |
| Storage | Room temperature, in a cool, dark place (<15°C), under inert gas. Moisture sensitive. | [1] |
Synthesis of 2-Methyl-3-nitrobenzyl chloride
The synthesis of 2-Methyl-3-nitrobenzyl chloride can be approached through a multi-step process starting from 3-Nitro-o-xylene. The overall workflow involves the oxidation of the methyl group to a carboxylic acid, followed by conversion to an intermediate that is subsequently chlorinated.
Synthesis Workflow
Caption: Synthesis workflow for 2-Methyl-3-nitrobenzyl chloride.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of 2-Methyl-3-nitrobenzyl chloride.
Step 1: Synthesis of 2-Methyl-3-nitrobenzoic acid from 3-Nitro-o-xylene
Materials:
-
3-Nitro-o-xylene
-
Manganese acetate
-
Cobalt acetate
-
n-Hexanoic acid
-
Hydrogen peroxide
-
Sodium hydroxide solution
-
Hydrochloric acid
-
500 ml three-necked flask
-
HPLC for reaction monitoring
Procedure:
-
To a 500 ml three-necked flask, add 20 g (0.132 mol) of 3-nitro-o-xylene, 0.1211 g (0.0007 mol) of manganese acetate, and 0.0249 g (0.0001 mol) of cobalt acetate.
-
Add 76 g (0.66 mol) of n-hexanoic acid to the flask.
-
Slowly add 9.87 g (0.29 mol) of hydrogen peroxide dropwise to the reaction mixture.
-
Gradually increase the temperature to 60°C and maintain the reaction for 12 hours. Monitor the reaction progress using HPLC.
-
Once the concentration of 3-nitro-o-xylene is less than 2%, add 34 g (0.85 mol) of aqueous sodium hydroxide solution to the reaction system and separate the aqueous layer.
-
Adjust the pH of the aqueous layer to 2 with 32.8 g (0.90 mol) of hydrochloric acid.
-
Collect the precipitated product by suction filtration to obtain 2-methyl-3-nitrobenzoic acid.[4]
Step 2a: Synthesis of 2-Methyl-3-nitrobenzyl alcohol from 2-Methyl-3-nitrobenzoic acid
Materials:
-
2-Methyl-3-nitrobenzoic acid
-
Sodium borohydride (NaBH4)
-
Tetrahydrofuran (THF)
-
Methanesulfonic acid
-
Hydrochloric acid
-
Ethyl acetate
-
Cyclohexane
Procedure:
-
In a suitable reaction vessel, mix 500 mL of THF and 76.5 g of NaBH4 and stir for 30 minutes at ambient temperature.
-
Prepare a solution of 250 g of 2-methyl-3-nitrobenzoic acid in 750 mL of THF.
-
Add the 2-methyl-3-nitrobenzoic acid solution to the NaBH4 suspension and continue stirring for 30 minutes at ambient temperature.
-
Slowly add 90 mL of methanesulfonic acid to the reaction mixture with continuous stirring.
-
After the reaction is complete, acidify the mixture with hydrochloric acid and extract the product with ethyl acetate.
-
Evaporate the ethyl acetate to yield 2-methyl-3-nitrobenzyl alcohol as a yellow oil.
-
Purify the product by crystallization from cyclohexane.[5]
Step 2b: Synthesis of 2-Methyl-3-nitrobenzoyl chloride from 2-Methyl-3-nitrobenzoic acid
Materials:
-
2-Methyl-3-nitrobenzoic acid
-
Thionyl chloride
-
Reaction flask with reflux condenser
Procedure:
-
In a reaction flask equipped with a reflux condenser, combine 100 g of 2-methyl-3-nitro-benzoic acid and 500 ml of thionyl chloride.
-
Reflux the mixture for 15 hours.
-
After the reaction is complete, evaporate the excess thionyl chloride under reduced pressure to obtain 2-methyl-3-nitro-benzoyl chloride.[6]
Step 3: Synthesis of 2-Methyl-3-nitrobenzyl chloride
The final step involves the conversion of either 2-methyl-3-nitrobenzyl alcohol or 2-methyl-3-nitrobenzoyl chloride to the desired product.
From 2-Methyl-3-nitrobenzyl alcohol (Conceptual Protocol):
-
Reagents: Thionyl chloride (SOCl2) or a similar chlorinating agent like phosphorus pentachloride (PCl5).
-
General Procedure: The alcohol would be treated with the chlorinating agent, often in an inert solvent. The reaction progress would be monitored by techniques like TLC or GC. Upon completion, the reaction mixture would be worked up to isolate the 2-Methyl-3-nitrobenzyl chloride.
From 2-Methyl-3-nitrobenzoyl chloride (Conceptual Protocol):
-
Reagents: A reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reducing agent and reaction conditions would be critical to selectively reduce the acid chloride to the benzyl chloride without affecting the nitro group.
-
General Procedure: The benzoyl chloride would be carefully reacted with the reducing agent under controlled temperature conditions. An aqueous workup would follow to isolate the crude product, which would then be purified.
Characterization
The identity and purity of synthesized 2-Methyl-3-nitrobenzyl chloride should be confirmed using standard analytical techniques. Spectral data is available for this compound.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and identify the number and types of protons and carbons.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitro group (strong absorptions around 1530 and 1350 cm⁻¹) and the C-Cl bond.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Gas Chromatography (GC): To assess the purity of the final product.[1]
References
- 1. 2-Methyl-3-nitrobenzyl Chloride | 60468-54-4 | TCI AMERICA [tcichemicals.com]
- 2. CAS 60468-54-4 | 4754-5-X2 | MDL MFCD00007165 | 2-Methyl-3-nitrobenzyl chloride | SynQuest Laboratories [synquestlabs.com]
- 3. 2-Methyl-3-nitrobenzyl chloride | 60468-54-4 [chemicalbook.com]
- 4. 2-Methyl-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Methyl-3-nitrobenzyl alcohol | 23876-13-3 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. 2-Methyl-3-nitrobenzyl chloride(60468-54-4)IR [m.chemicalbook.com]
